2-Fluorobut-2-enedinitrile

Description

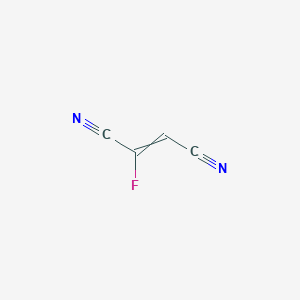

Structure

2D Structure

3D Structure

Properties

CAS No. |

105304-69-6 |

|---|---|

Molecular Formula |

C4HFN2 |

Molecular Weight |

96.06 g/mol |

IUPAC Name |

2-fluorobut-2-enedinitrile |

InChI |

InChI=1S/C4HFN2/c5-4(3-7)1-2-6/h1H |

InChI Key |

SDXZFPJYTGNCDE-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C#N)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorobut 2 Enedinitrile

Targeted Synthesis of (E)- and (Z)-2-Fluorobut-2-enedinitrile Isomers

The stereoselective synthesis of the (E) and (Z) isomers of 2-fluorobut-2-enedinitrile is a critical aspect of its preparation, as the geometric configuration of the double bond can profoundly influence the molecule's reactivity and potential applications. Achieving high stereoselectivity often requires carefully designed synthetic routes and reaction conditions.

One potential strategy for obtaining specific isomers involves the use of stereochemically pure precursors. For instance, starting with a geometrically defined (E)- or (Z)-2-halobut-2-enedinitrile could lead to the corresponding (E)- or (Z)-2-fluorobut-2-enedinitrile via a nucleophilic substitution reaction. The stereochemical outcome of such a reaction would depend on the reaction mechanism.

Photocatalysis represents another avenue for controlling the isomeric ratio. For example, photocatalytic E → Z isomerization of similar compounds, such as gem-bromofluoroalkenes, has been achieved using iridium photocatalysts. rsc.org This suggests that a similar approach could potentially be employed to either isomerize an existing mixture of this compound isomers or to drive the reaction towards the desired isomer during synthesis.

The following table outlines a hypothetical approach to the targeted synthesis of these isomers:

| Target Isomer | Proposed Precursor | Reagent | Potential Catalyst | Key Consideration |

| (E)-2-Fluorobut-2-enedinitrile | (E)-2-Chlorobut-2-enedinitrile | Alkali Metal Fluoride (B91410) (e.g., KF, CsF) | Phase-transfer catalyst | Retention of stereochemistry |

| (Z)-2-Fluorobut-2-enedinitrile | (Z)-2-Chlorobut-2-enedinitrile | Alkali Metal Fluoride (e.g., KF, CsF) | Phase-transfer catalyst | Retention of stereochemistry |

| (Z)-2-Fluorobut-2-enedinitrile | (E)-2-Fluorobut-2-enedinitrile | - | Iridium-based photocatalyst | Photoinduced E→Z isomerization |

Precursor Design and Reactant Selection Strategies

The selection of appropriate precursors and fluorinating agents is fundamental to the successful synthesis of this compound. The design of the precursor is dictated by the chosen synthetic route and the desired reactivity.

A logical precursor for the synthesis of this compound is a molecule that already contains the but-2-enedinitrile (B8808095) skeleton with a suitable leaving group at the 2-position. One such precursor is (Z)-2-chlorobut-2-enedinitrile . The chlorine atom can be displaced by a fluoride ion in a nucleophilic substitution reaction. Another potential precursor could be a hydroxylated analogue, which could undergo fluorination using specific reagents.

The choice of fluorinating agent is equally critical and depends on the nature of the precursor. For the fluorination of a halo-substituted precursor, alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed, often in the presence of a phase-transfer catalyst to enhance reactivity. google.com For hydroxylated precursors, reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor are effective for replacing the hydroxyl group with fluorine. mt.comgoogle.com Electrophilic fluorinating agents, such as Selectfluor, could also be considered for reaction with a suitable enolate or carbanion precursor. mt.com

Advanced Spectroscopic Characterization for Molecular Structure and Electronic Environment

X-ray Crystallography for Solid-State Molecular Conformation

Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound 2-Fluorobut-2-enedinitrile is not publicly available. Studies providing specific bond lengths, bond angles, unit cell dimensions, and the solid-state conformation of this molecule could not be located in the accessed scientific literature or repositories such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method involves directing a beam of X-rays onto a single crystal of the substance. wikipedia.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots with varying intensities. researchgate.netwikipedia.org

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. researchgate.net This map reveals the exact location of each atom in the crystal lattice, allowing for the precise measurement of:

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecular backbone.

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between adjacent molecules in the crystal, which dictate the crystal packing.

For a molecule like this compound, an X-ray crystallographic analysis would definitively establish its solid-state conformation, clarifying whether the molecule adopts a cis or trans configuration around the central carbon-carbon double bond. It would also provide precise measurements for the C-F, C-C, and C≡N bond lengths and the various bond angles, offering critical insights into the electronic effects of the fluorine and nitrile substituents on the molecular geometry.

While crystallographic data exists for related structures such as diaminomaleonitrile (B72808) and other dinitrile derivatives, this information cannot be directly extrapolated to accurately describe the solid-state structure of this compound due to the significant influence of the highly electronegative fluorine atom on the molecule's electronic environment and crystal packing. researchgate.nettandfonline.com

Should the crystal structure of this compound be determined and published in the future, it would be deposited in a public database and would likely include detailed tables of its crystallographic parameters.

Theoretical and Computational Chemistry Investigations of 2 Fluorobut 2 Enedinitrile

Quantum Chemical Methodologies and Basis Set Selection

The accuracy of computational predictions is fundamentally dependent on the chosen quantum chemical methodology and the basis set used to represent the molecular orbitals. mit.edu The selection process involves balancing computational cost with the desired level of accuracy for the property being investigated. mit.edu

Density Functional Theory (DFT) is a widely used method for investigating the ground-state electronic properties of molecules due to its favorable balance of accuracy and computational efficiency. nih.govchemrxiv.org This approach models the electron correlation through a functional of the electron density.

For a molecule like 2-Fluorobut-2-enedinitrile, a common approach would involve using a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of molecular geometries and energies for a wide range of organic molecules. nih.govchemrxiv.org Other functionals, like the M06-2X, are also frequently employed, particularly for systems where non-covalent interactions or complex electronic effects are significant. nih.gov

The choice of basis set is crucial. google.com Pople-style basis sets, such as 6-311++G(d,p), are often used. nih.gov This notation indicates a triple-zeta quality basis set for valence electrons, augmented with diffuse functions (the "++") to better describe loosely bound electrons and polarization functions (the "(d,p)") to allow for anisotropy in the electron distribution, which is important for accurately modeling bonding. For higher accuracy, correlation-consistent basis sets, like Ahlrichs' def2-TZVP, may be selected. google.com

Table 1: Example Basis Sets for DFT Calculations This table is illustrative and shows typical basis sets used for organic molecules.

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople | 6-311+G(d,p) | Split-valence triple-zeta with diffuse and polarization functions. | Geometries, frequencies, and energies of organic molecules. |

| Dunning | aug-cc-pVTZ | Correlation-consistent triple-zeta with augmented diffuse functions. | High-accuracy energy calculations and property predictions. |

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a systematic way to improve upon the description of electron correlation. These methods are based on the direct solution of the Schrödinger equation without empirical parameterization.

The foundational ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. youtube.com However, HF theory neglects electron correlation, which can be critical for accurate energy predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), systematically include electron correlation. CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally very demanding. mdpi.com These methods are essential for benchmarking DFT results and for cases where DFT may not be reliable. The choice of basis set remains critical, with correlation-consistent sets like the aug-cc-pVTZ series being standard for achieving high accuracy. mdpi.com

To investigate the properties of electronic excited states, such as absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. uci.edu TD-DFT is an extension of ground-state DFT that allows for the calculation of excitation energies and oscillator strengths. uci.edunih.gov

The performance of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. chemrxiv.org For many organic molecules, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP are employed. The selection of an appropriate basis set, often one that includes diffuse functions like 6-311+G(d,p), is vital for accurately describing the nature of excited states, especially those with Rydberg or charge-transfer character.

Geometry Optimization and Energetic Analysis of Isomers

Computational chemistry is particularly useful for exploring the potential energy surface of a molecule to identify stable isomers and conformers.

This compound can exist as two geometric isomers: (E) and (Z), corresponding to the trans and cis arrangements of the highest priority groups around the C=C double bond, respectively. DFT and ab initio methods can be used to calculate the total electronic energies of the optimized geometries of both isomers.

The relative stability is determined by the difference in their energies (ΔE). dovepress.comdovepress.com ΔE = E(Z)-isomer - E(E)-isomer

A negative value of ΔE indicates that the (Z)-isomer is more stable, while a positive value indicates the (E)-isomer is more stable. These calculations typically include zero-point vibrational energy (ZPVE) corrections to provide a more accurate picture of the relative stabilities at 0 K. Factors influencing stability, such as steric hindrance between the nitrile groups and the fluorine atom versus electronic effects like dipole-dipole interactions, can be analyzed from the computational results. dovepress.com

Table 2: Hypothetical Relative Energy Data for Isomers of this compound This table is for illustrative purposes only, as no specific data for this compound exists in the search results. Values are representative of what a computational study might find for similar small, halogenated alkenes.

| Isomer | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

|---|---|---|---|

| (E)-2-Fluorobut-2-enedinitrile | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| (Z)-2-Fluorobut-2-enedinitrile | B3LYP/6-311++G(d,p) | +1.5 | +1.3 |

| (E)-2-Fluorobut-2-enedinitrile | CCSD(T)/aug-cc-pVTZ | 0.00 | 0.00 |

In this hypothetical example, the (E)-isomer is predicted to be more stable than the (Z)-isomer, likely due to reduced steric repulsion between the substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Localization and Energetics of HOMO and LUMO

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. An analysis of this compound would involve computational calculations to determine the energy levels of these orbitals (EHOMO and ELUMO). The spatial distribution, or localization, of the HOMO and LUMO electron densities across the molecule would indicate the most probable sites for interaction. For instance, the HOMO is often localized on atoms or bonds that are electron-rich, signifying nucleophilic character. Conversely, the LUMO is typically found on electron-deficient atoms, indicating electrophilic character. Without specific calculations, one could hypothesize that the nitrile groups and the double bond would significantly influence the localization of these orbitals.

Significance of HOMO-LUMO Gap for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. A large gap implies the opposite: high stability and lower reactivity. Quantifying this gap for this compound would provide significant insight into its reactivity profile. Molecules with a small energy gap are generally more polarizable and are considered "soft," while those with a large gap are termed "hard" molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.

Identification of Electrophilic and Nucleophilic Sites

The MEP map reveals regions of negative and positive electrostatic potential. Regions with a negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas correspond to nucleophilic sites. For this compound, these would likely be concentrated around the nitrogen atoms of the nitrile groups and potentially the fluorine atom due to their high electronegativity. Regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack, thus identifying the electrophilic sites. These would be expected near the carbon atoms, particularly those bonded to the electronegative fluorine and nitrile groups.

Prediction of Intermolecular Interactions

The MEP surface is also instrumental in predicting non-covalent intermolecular interactions. The electrostatic potential distribution guides how a molecule will interact with other molecules, such as solvents or biological receptors. Positively charged regions of one molecule will be attracted to negatively charged regions of another, guiding interactions like hydrogen bonding and dipole-dipole interactions. An MEP analysis would help predict how this compound might orient itself when approaching another molecule.

Global and Local Reactivity Descriptors (e.g., Fukui functions, Conceptual DFT)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These can be categorized as global, describing the molecule as a whole, or local, indicating reactivity at specific atomic sites.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO. They include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Local reactivity is often described by Fukui functions , which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the most reactive sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). A detailed study would involve calculating the condensed Fukui functions for each atom in this compound to pinpoint the most susceptible sites for various chemical reactions.

Electron Affinity and Ionization Potential Calculations

No specific theoretical or computational data for the electron affinity (EA) and ionization potential (IP) of this compound have been identified in publicly available literature. However, the structural features of the molecule allow for a qualitative prediction of its electronic properties based on established chemical principles.

Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, while ionization potential is the energy required to remove an electron from a neutral atom or molecule. These properties are crucial in determining a molecule's ability to accept or donate electrons, which influences its reactivity and its potential use in organic electronic materials.

Computationally, these values are often determined using methods such as Density Functional Theory (DFT). For this compound, the presence of two electron-withdrawing nitrile (-C≡N) groups and a highly electronegative fluorine atom is expected to significantly stabilize an additional electron. This would lead to a high electron affinity, making the molecule a potent electron acceptor. Conversely, these same electron-withdrawing features would make the removal of an electron more difficult, resulting in a relatively high ionization potential.

To illustrate the range of these values in similar molecules, the following table presents data for related compounds.

Table 1: Illustrative Electron Affinity and Ionization Potential Data for Analogous Compounds Note: This table provides data for structurally related molecules to offer context, as specific data for this compound is not available.

| Compound | Electron Affinity (eV) | Ionization Potential (eV) | Computational Method |

| Fumaronitrile (B1194792) | 1.28 | 11.7 | DFT |

| Maleonitrile | 0.95 | 11.8 | DFT |

| Tetrafluoroethene | -0.6 | 10.12 | Experimental |

Dipole Moment and Polarizability Studies

Specific computational studies on the dipole moment and polarizability of this compound are not available in the reviewed scientific literature. Nevertheless, the molecular structure provides a clear basis for predicting these electrical properties.

Table 2: Calculated Dipole Moments for Related Fluorinated Alkenes Note: The following data for analogous compounds illustrates typical values. Data for this compound is not available.

| Compound | Calculated Dipole Moment (Debye) | Source |

| gem-difluoroethene | 1.489 | researchgate.net |

| Z-1,2,3-trifluoropropene | 1.624 | researchgate.net |

| E-1,2,3-trifluoropropene | 1.558 | researchgate.net |

Reorganization Energy Calculations for Charge Transport Phenomena

There are no published computational studies detailing the reorganization energy of this compound for charge transport applications. Reorganization energy (λ) is a critical parameter in Marcus theory that describes the rate of charge transfer between molecules. nih.gov It represents the energy required for a molecule and its surrounding environment to structurally relax after an electron is added or removed. rsc.orgnih.gov A lower reorganization energy is generally desirable for efficient charge transport in organic semiconductor materials. nih.gov

The total reorganization energy is composed of two parts: the internal (or intramolecular) contribution (λ_int) and the external contribution from the surrounding medium. Computational chemistry focuses on calculating the internal reorganization energy, which arises from the changes in bond lengths and angles within the molecule as it transitions from a neutral to a charged state and vice versa. researchgate.net For a molecule like this compound, its relatively rigid structure, dictated by the C=C double bond, might lead to a moderate reorganization energy. DFT calculations are the standard approach for estimating these values.

Table 3: Representative Intramolecular Reorganization Energies for p-Type Organic Semiconductors Note: This table shows calculated reorganization energies for known organic semiconductors to provide context. No data exists for this compound.

| Compound Class | Reorganization Energy Range (meV) | Source |

| Acenes | 100 - 200 | nih.gov |

| Thiophenes | 150 - 300 | nih.gov |

| Pentalenes | 200 - 450 | nih.gov |

Computational Insights into Reaction Pathways and Transition States

While computational investigations into the specific reaction pathways and transition states of this compound have not been reported, its structure suggests several avenues for theoretical exploration. The molecule's electron-deficient carbon-carbon double bond, resulting from the combined electron-withdrawing effects of the fluoro and dinitrile groups, makes it an excellent candidate for reactions with nucleophiles and for cycloaddition reactions.

Computational chemistry provides powerful tools for elucidating reaction mechanisms. rsc.org By calculating the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along a reaction coordinate. rsc.orgnih.gov The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. For a molecule like this compound, computational studies could predict the regioselectivity and stereoselectivity of nucleophilic additions to the double bond or its participation as a dienophile in Diels-Alder reactions. Such studies have been performed on a variety of fluoroalkenes to understand their reactivity. nih.govnih.gov

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Note: This table provides a conceptual example of a reaction coordinate, as specific computational data for reactions involving this compound is unavailable.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials at ground state |

| Transition State | +25 | Highest energy point, unstable intermediate structure |

| Products | -15 | Final, more stable chemical species |

Application of Machine Learning in Predicting Molecular Properties and Reactivity

No machine learning (ML) models specifically tailored to predict the properties and reactivity of this compound were found in the literature. However, the field of computational chemistry is increasingly leveraging machine learning to accelerate the discovery and characterization of new molecules. arxiv.orgnih.gov

ML models are often trained on large datasets of molecules with properties calculated by computationally intensive methods like DFT or determined experimentally. research.google Once trained, these models can predict properties for new, unstudied molecules almost instantaneously. For organofluorine compounds, machine learning has been used to predict reactivity, such as the strength of fluorinating reagents, and various physicochemical properties. rsc.orgbiorxiv.org A well-trained ML model could potentially predict the electron affinity, ionization potential, dipole moment, reorganization energy, and even the likely outcomes of reactions for this compound and its derivatives, bypassing the need for expensive quantum chemical calculations for every new structure.

Table 5: General Workflow for Developing a Machine Learning Model for Molecular Property Prediction

| Step | Description |

| 1. Data Collection | Assemble a large dataset of molecules with known properties (e.g., from DFT calculations or experiments). |

| 2. Molecular Representation | Convert molecular structures into a machine-readable format (e.g., molecular fingerprints, graph representations). |

| 3. Model Selection & Training | Choose an appropriate ML algorithm (e.g., neural network, random forest) and train it on the dataset to learn the structure-property relationship. |

| 4. Validation & Testing | Evaluate the model's predictive accuracy on a separate set of molecules not used during training. |

| 5. Prediction | Use the validated model to predict the properties of new, uncharacterized molecules. |

Chemical Reactivity and Reaction Mechanisms of 2 Fluorobut 2 Enedinitrile

Reactions Involving the Carbon-Carbon Double Bond

The electron-poor nature of the double bond in 2-Fluorobut-2-enedinitrile is the dominant influence on its reactivity, making it an excellent substrate for reactions that involve nucleophilic attack or interaction with electron-rich species.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. Due to its electronic properties, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a cyclohexene (B86901) derivative. olemiss.edu

Besides [4+2] cycloadditions, fluorinated alkenes can also participate in other types of cycloadditions, such as [2+2] and [3+2] reactions, further expanding their synthetic utility. acs.orgacs.org

Table 1: Predicted Diels-Alder Reactivity with Various Dienes

| Diene | Electronic Nature | Expected Reactivity with this compound |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Electron-rich | High |

| Cyclopentadiene | Electron-rich (locked in reactive s-cis conformation) | Very High |

| 1,3-Butadiene | Neutral | Moderate |

Hydrogenation and Reduction Pathways

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov However, the presence of nitrile groups, which are also reducible, introduces a challenge of selectivity.

The selective reduction of a C=C bond in the presence of a C≡N bond is a common objective in organic synthesis. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve the desired outcome. Catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are often used for alkene hydrogenation. In some cases, specific reagent systems, such as those involving indium(III) chloride and sodium borohydride, have been shown to selectively reduce α,β-unsaturated C=C bonds in molecules containing cyano groups. nih.gov Conversely, conditions can be chosen to preferentially reduce the nitrile groups while leaving the double bond intact.

Table 2: Potential Catalytic Systems for Selective Hydrogenation

| Target Reduction | Catalyst/Reagent System | Typical Conditions | Product |

|---|---|---|---|

| C=C Double Bond | Pd/C, H₂ | Low pressure, room temperature | 2-Fluorobutane-1,2-dicarbonitrile |

| C=C Double Bond | InCl₃ (cat.), NaBH₄ | Acetonitrile solvent | 2-Fluorobutane-1,2-dicarbonitrile |

Electrophilic and Nucleophilic Additions

The electronic character of the double bond in this compound strongly favors nucleophilic addition reactions over electrophilic additions. byjus.com

Nucleophilic Addition: The double bond is highly electrophilic (electron-poor) due to the powerful inductive and resonance effects of the attached fluorine and dinitrile groups. This makes it an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition with a wide range of nucleophiles. wikipedia.orgrsc.org In this reaction, a nucleophile attacks one of the carbons of the double bond, pushing the π-electrons onto the adjacent carbon and forming a stabilized carbanion (enolate), which is then protonated or reacted with another electrophile. This pathway provides a versatile method for carbon-carbon and carbon-heteroatom bond formation. olemiss.eduresearchgate.net

Electrophilic Addition: Conversely, electrophilic addition is highly disfavored. This type of reaction involves the initial attack of an electrophile on the π-system of the double bond. Because the double bond in this compound is severely depleted of electron density, it is deactivated towards attack by electron-seeking species.

Reactions at the Nitrile Functionalities

The two nitrile groups in this compound are also sites of significant reactivity, capable of undergoing hydrolysis, amidation, and reduction. researchgate.net

Hydrolysis and Amidation Reactions

Nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.com The reaction begins with protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.

Alkaline Hydrolysis: Heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukbyjus.com The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required.

For this compound, the hydrolysis could potentially convert one or both nitrile groups into carboxylic acid groups, depending on the stoichiometry and reaction conditions.

Table 3: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄ or HCl, H₂O, heat | Amide | Carboxylic Acid |

Redox Chemistry of Nitrile Groups

The primary redox reaction of nitrile groups is reduction. The oxidation of nitriles is not a common transformation.

Reduction of Nitriles: The nitrile groups can be reduced to primary amines (R-CH₂NH₂). This is a synthetically valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, which proceeds via nucleophilic attack of a hydride ion on the nitrile carbon. doubtnut.comlibretexts.orgyoutube.com An aqueous or acidic workup is required to yield the final amine product. chemistrysteps.com

Catalytic hydrogenation, often using catalysts like Raney Nickel under high pressure and temperature, can also achieve the reduction of nitriles to amines. wikipedia.orgthieme-connect.de As mentioned previously, the key challenge in a molecule like this compound is achieving selectivity between the reduction of the nitrile groups and the carbon-carbon double bond. Reagents like diisopropylaminoborane (B2863991) have been shown to reduce nitriles in the presence of unconjugated alkenes, suggesting that selective reduction of the nitrile groups in this compound may be feasible with the appropriate choice of reagent. organic-chemistry.org

Cyclization Reactions Involving Nitriles

The presence of two nitrile groups in conjugation with a carbon-carbon double bond renders this compound a versatile precursor for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of both the nitrile and fluorine substituents activates the molecule for a range of cyclization reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous α,β-unsaturated dinitriles and fluorinated alkenes.

One of the primary modes of reactivity for α,β-unsaturated nitriles is their participation in cycloaddition reactions. fiveable.me These compounds can act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of six- and five-membered rings, respectively. wikipedia.org For instance, 1,3-dipolar cycloaddition reactions between a 1,3-dipole and a dipolarophile are a well-established method for constructing five-membered heterocyclic rings. wikipedia.org In the context of fluorinated acrylonitriles, these reactions can proceed with high regioselectivity. mdpi.com

The general reactivity of α,β-unsaturated nitriles suggests that they can undergo nucleophilic addition, Michael additions, and cycloadditions, making them valuable intermediates in the synthesis of nitrogen-containing heterocycles like pyridines and pyrroles. fiveable.me The reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine (B178648) derivatives is a known route to 5-aminopyrazoles. mdpi.com While this compound does not have a typical leaving group other than the potential for C-F bond activation, this reactivity pattern highlights the utility of the dinitrile framework in heterocycle synthesis.

Furthermore, the synthesis of pyrazole (B372694) derivatives can be achieved through the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine, as well as through 1,3-dipolar cycloaddition of sydnones and alkynes. nih.gov The dinitrile functionality in this compound presents opportunities for similar cyclocondensation reactions with binucleophiles. For example, the reaction with hydrazine could potentially lead to the formation of aminopyrazoles, a common structural motif in pharmacologically active compounds. olemiss.edu Similarly, reactions with other binucleophiles could provide access to a variety of heterocyclic systems. For example, a metal-free synthesis of pyrimidines has been reported from amidines and α,β-unsaturated ketones via a tandem [3+3] annulation and photo-oxidation. rsc.org

Reactivity Associated with the Fluorine Atom

The fluorine atom in this compound plays a crucial role in modulating the molecule's reactivity. Its high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly influences the electronic properties of the adjacent double bond and nitrile groups.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, recent advancements have demonstrated that C-F bond functionalization is an increasingly viable synthetic strategy. nih.govresearchgate.net Transition-metal-mediated C-F bond activation has emerged as a powerful tool for the derivatization of fluorinated molecules. bohrium.com While specific examples for this compound are not available, general principles of C-F bond activation in fluorinated alkenes can be considered. Defluorinative functionalization reactions offer a pathway to introduce new functionalities into fluorinated scaffolds. nih.gov

The synthetic advantages of treating C-F bonds as functional handles are becoming more apparent, enabling unique chemical transformations. nih.gov For instance, the photocatalytic coupling of a perfluoroarene's C-F bond with the C-H bond of another arene provides a route to multifluorinated biaryls. researchgate.net Such strategies could potentially be adapted for the functionalization of the C-F bond in this compound, allowing for the introduction of various substituents.

Influence of Fluorine on Adjacent Reactivity

The strong electron-withdrawing nature of the fluorine atom significantly polarizes the C-F bond and influences the reactivity of the entire molecule. olemiss.edu This electronic effect enhances the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature of α,β-unsaturated nitriles. fiveable.me

In the context of cycloaddition reactions, the presence of a fluorine atom can affect both the reaction rate and the stereoselectivity. For example, in 1,3-dipolar cycloadditions of fluorinated nitrile imines with levoglucosenone, the reactions proceeded in a highly stereoselective manner, yielding polycyclic pyrazolines with perfect regioselectivity. mdpi.com The influence of fluorine on the electronic properties of the reactants plays a critical role in directing the outcome of these reactions.

Furthermore, nucleophilic substitution at a carbon atom bearing a fluorine is a known transformation. A variety of nucleophilic fluorinating reagents have been developed for such reactions. nih.gov While direct substitution of the fluorine in this compound might be challenging due to the vinylic position, the electronic influence of the fluorine atom facilitates other reactions, such as Michael additions at the β-position of the double bond.

Investigation of Stereoselective Reaction Pathways

The development of stereoselective methods for the synthesis of fluorinated compounds is a significant area of research, given the importance of chiral organofluorine compounds in various fields. organicreactions.org Catalytic, enantioselective fluorination reactions have been extensively studied to introduce fluorine into molecules in a stereocontrolled manner. nih.govmdpi.com

For a molecule like this compound, which is prochiral, reactions that create a new stereocenter can potentially be controlled to favor one enantiomer over the other. Asymmetric catalysis is a primary strategy for achieving such transformations. nih.gov For example, the enantioselective ring opening of aziridines using a fluoride (B91410) source can be achieved with high enantioselectivity through the use of cooperative Lewis acid catalysis. ucla.edu

In the context of reactions involving the double bond of this compound, the use of chiral catalysts could lead to stereoselective outcomes. For instance, asymmetric organocatalytic 1,4-conjugate additions to α,β-unsaturated carbonyl compounds are well-established. mdpi.com A similar approach could be envisioned for this compound, where a chiral catalyst directs the addition of a nucleophile to one face of the double bond.

The stereochemical outcome of reactions can also be influenced by the existing stereochemistry of the reactants. For example, the synthesis of β-fluoro-α,β-unsaturated amides from a chiral starting material can proceed with a high level of stereocontrol. nih.gov While this compound is achiral, its reactions with chiral reagents or under the influence of chiral catalysts would be expected to proceed stereoselectively. The diastereoselectivity of 1,3-dipolar cycloaddition reactions of azomethine ylides with α,β-unsaturated nitriles has been shown to be highly dependent on the reaction conditions and the nature of the substituents. nih.gov

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the advanced applications of the chemical compound “this compound” (also known as fluoromaleonitrile or fluorofumaronitrile) to generate a thorough and scientifically accurate article that adheres to the provided outline.

The search did not yield specific research findings, data tables, or detailed examples concerning the role of this compound as a building block for fluorinated heterocycles, alkenes, or alkanes. Similarly, no specific data was found on its integration into polymer chemistry, including its use as a monomer in radical or anionic polymerization, its copolymerization with other unsaturated monomers, or the design of fluorinated polymers with tunable properties derived from it.

While the fields of organic synthesis and polymer science extensively cover the applications of various fluorinated compounds, the specific applications and detailed research findings for "this compound" are not documented in the accessible literature. Therefore, it is not possible to provide the requested in-depth article focusing solely on this compound.

Advanced Applications in Organic Synthesis and Materials Science

Precursor for Functional Materials with Specific Electronic or Optical Characteristics

There is currently no available research detailing the use of 2-Fluorobut-2-enedinitrile as a building block for functional materials. The presence of electron-withdrawing nitrile groups and a fluorine atom could theoretically impart interesting electronic properties to polymers or other materials derived from this compound. However, no studies have been published that explore the synthesis of such materials or characterize their electronic or optical properties.

Derivatives of 2 Fluorobut 2 Enedinitrile: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted 2-Fluorobut-2-enedinitrile Derivatives

The synthesis of substituted this compound derivatives can be approached through several strategic pathways, primarily involving the introduction of substituents onto a pre-formed fluorinated dinitrile core or the construction of the substituted alkene from smaller, functionalized precursors. While specific literature on the synthesis of derivatives of this compound is not abundant, established methods for the synthesis of fluorinated and cyano-substituted alkenes provide a foundational framework.

One potential route involves the nucleophilic substitution of a suitable leaving group on a substituted butene precursor. For instance, a starting material bearing a leaving group at the 2-position and a fluorine at the 3-position could undergo reaction with a cyanide source. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.

A more versatile approach is the olefination of functionalized carbonyl compounds . For example, a ketone or aldehyde bearing a fluorine atom and a nitrile group at the α-position could be reacted with a phosphonate (B1237965) ylide containing a nitrile group (a Horner-Wadsworth-Emmons type reaction) to construct the double bond. The stereochemistry of the resulting alkene would be influenced by the reaction conditions and the nature of the substituents.

Furthermore, direct fluorination of a non-fluorinated but-2-enedinitrile (B8808095) derivative using an electrophilic fluorinating agent, such as Selectfluor, could be a viable method. researchgate.net The regioselectivity of this reaction would be dictated by the electronic and steric properties of the existing substituents on the butenedinitrile backbone. For this to be successful, careful selection of the substrate and reaction conditions is crucial to favor the desired isomer. researchgate.net

Another plausible strategy involves the functionalization of a simpler fluorinated alkene . For instance, a fluorinated alkene with a single nitrile group could undergo cyanation to introduce the second nitrile group. Transition metal-catalyzed cross-coupling reactions could also be employed to introduce various substituents onto a pre-existing this compound core, provided a suitable handle (e.g., a halide) is present on the molecule.

The table below summarizes potential synthetic strategies for preparing substituted this compound derivatives based on analogous reactions reported in the literature.

| Synthetic Strategy | General Reaction | Potential Starting Materials | Key Considerations |

| Nucleophilic Substitution | R-X + CN⁻ → R-CN | Substituted butene with a leaving group | Regio- and stereoselectivity |

| Horner-Wadsworth-Emmons | R¹(F)(CN)C=O + (EtO)₂P(O)CH(CN)R² → Alkene | α-fluoro-α-cyano carbonyl compounds | Stereoselectivity (E/Z isomers) |

| Electrophilic Fluorination | Alkene + "F⁺" → Fluoroalkene | Substituted but-2-enedinitrile | Regioselectivity |

| Cross-Coupling Reactions | R¹-X + R²-M → R¹-R² | Halogenated this compound | Catalyst and ligand choice |

Impact of Substituents on Electronic Structure and Reactivity

The electronic structure and reactivity of this compound derivatives are profoundly influenced by the nature of the substituents attached to the carbon-carbon double bond. The presence of two strongly electron-withdrawing nitrile groups and an electronegative fluorine atom already makes the alkene highly electron-deficient. uky.edu The addition of further substituents can either enhance or mitigate this effect, thereby tuning the molecule's reactivity towards nucleophiles and electrophiles.

Electron-Withdrawing Substituents (EWGs): The introduction of additional EWGs (e.g., nitro, trifluoromethyl) would further decrease the electron density of the double bond. This would make the molecule even more susceptible to nucleophilic attack, such as Michael addition. The increased electrophilicity could also facilitate cycloaddition reactions where the fluorinated dinitrile acts as the dienophile.

The table below outlines the expected effects of different classes of substituents on the electronic properties and reactivity of the this compound core.

| Substituent Type | Example Groups | Effect on Double Bond Electron Density | Predicted Impact on Reactivity |

| Strong Electron-Withdrawing | -NO₂, -CF₃ | Significant Decrease | Enhanced susceptibility to nucleophilic attack |

| Moderate Electron-Withdrawing | -Cl, -Br | Decrease | Increased electrophilicity |

| Electron-Donating (by induction) | -CH₃, -C₂H₅ | Slight Increase | Reduced electrophilicity compared to parent |

| Electron-Donating (by resonance) | -OCH₃, -NR₂ | Increase | May increase nucleophilicity of specific carbons |

Comparative Study of Isomeric Derivatives

The presence of the double bond in this compound allows for the existence of geometric isomers (E and Z isomers) when appropriately substituted. tutorchase.comstudymind.co.uk The spatial arrangement of substituents in these isomers can lead to significant differences in their physical, chemical, and potentially biological properties.

The relative stability of the E and Z isomers will be determined by a combination of steric and electronic factors. Steric hindrance between bulky substituents on the same side of the double bond will destabilize the Z isomer. studymind.co.uk Conversely, attractive non-covalent interactions, such as dipole-dipole interactions, could favor one isomer over the other.

The reactivity of the isomers can also differ. For instance, the accessibility of the double bond to an incoming reagent can be influenced by the stereochemistry. In one isomer, a bulky substituent might shield one face of the double bond, directing an incoming reagent to the opposite face. This can have profound implications for stereoselective reactions.

Spectroscopic techniques, particularly NMR spectroscopy, are crucial for distinguishing between E and Z isomers. The coupling constants between vicinal protons and between protons and fluorine nuclei are often different for the two isomers. The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of different groups.

The table below provides a hypothetical comparison of the properties of E and Z isomers of a substituted this compound derivative.

| Property | E-Isomer | Z-Isomer | Basis for Difference |

| Relative Stability | Generally more stable if large groups are on opposite sides | Generally less stable if large groups are on the same side | Steric hindrance |

| Dipole Moment | May be lower if dipoles of substituents cancel | May be higher if dipoles of substituents are additive | Vector addition of bond dipoles |

| Reactivity | May be more reactive if the reaction site is less sterically hindered | May be less reactive if the reaction site is sterically hindered | Steric accessibility |

| NMR Spectrum | Characteristic coupling constants and chemical shifts | Different coupling constants and chemical shifts | Through-bond and through-space interactions |

Computational Design of Novel Derivatives

Computational chemistry offers a powerful tool for the rational design of novel this compound derivatives with desired properties. nih.gov By using quantum mechanical calculations, it is possible to predict the geometric, electronic, and reactive properties of molecules before they are synthesized in the laboratory. This can save significant time and resources by prioritizing the most promising candidates for synthesis.

Predicting Molecular Properties: Density Functional Theory (DFT) is a commonly used computational method to calculate a wide range of molecular properties. For derivatives of this compound, DFT can be used to:

Optimize the molecular geometry to predict the most stable conformation and the relative energies of E and Z isomers.

Calculate the electronic structure , including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are key to understanding the molecule's reactivity.

Simulate spectroscopic properties , such as NMR chemical shifts and coupling constants, which can aid in the identification and characterization of synthesized compounds.

Designing for Specific Reactivity: By systematically varying the substituents on the this compound core in silico, it is possible to tune the electronic properties and predict the reactivity. For example, by calculating the LUMO energy of a series of derivatives, one can identify which substituents will make the molecule most susceptible to nucleophilic attack. Similarly, by modeling the transition states of potential reactions, it is possible to predict reaction pathways and selectivities.

The table below illustrates how computational methods can be applied to design novel derivatives.

| Design Goal | Computational Approach | Calculated Property | Interpretation |

| Enhance electrophilicity | DFT calculations with various EWGs | LUMO energy | Lower LUMO energy indicates greater electrophilicity |

| Predict regioselectivity of nucleophilic attack | Calculation of electrostatic potential or Fukui functions | Sites of most positive potential or highest Fukui function value | Predicts the most likely site of nucleophilic attack |

| Determine relative stability of isomers | Geometry optimization and energy calculation | Relative electronic energies | Predicts the thermodynamically favored isomer |

| Screen for potential cycloaddition reactivity | Calculation of HOMO-LUMO gaps with potential dienes | Energy difference between frontier orbitals | Smaller energy gap suggests a more favorable reaction |

Through such computational screening, libraries of virtual compounds can be rapidly assessed, and the most promising candidates for applications in materials science or as synthetic intermediates can be identified for experimental investigation.

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches for Synthesis

The synthesis of highly functionalized molecules like 2-Fluorobut-2-enedinitrile traditionally relies on methods that may not align with modern principles of sustainability. Future research will necessarily focus on developing environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency. semanticscholar.orgpandawainstitute.com

Key areas of development include:

Catalytic Routes: Moving away from stoichiometric reagents, research into catalytic systems for both fluorination and cyanation is paramount. This could involve developing novel transition-metal catalysts or organocatalysts that can facilitate these transformations with high selectivity and turnover numbers.

Safer Solvents and Reagents: A major goal is to replace hazardous solvents and reagents. semanticscholar.org For instance, developing dehydration reactions in environmentally benign solvents could be an alternative to traditional methods for forming nitriles. organic-chemistry.org Similarly, replacing highly toxic cyanating agents like potassium cyanide with safer alternatives is a critical objective. rsc.org The use of electrophilic fluorinating agents like Selectfluor, which is a nonvolatile and air-stable solid, presents a greener alternative to gaseous fluorine or highly corrosive hydrofluoric acid. mt.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product. This involves exploring cycloaddition pathways or condensation reactions that inherently have high atom economy.

Renewable Feedstocks: A long-term ambition is the synthesis of this compound from bio-based starting materials, which would significantly enhance its green credentials. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Parameter | Traditional Synthesis Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Reagents | Stoichiometric, potentially toxic fluorinating and cyanating agents (e.g., F2, KCN). rsc.orgrsc.org | Catalytic systems, safer reagents (e.g., Selectfluor), biocatalysis. semanticscholar.orgorganic-chemistry.orgmt.com |

| Solvents | Chlorinated or other volatile organic compounds (VOCs). | Water, supercritical CO2, ionic liquids, or solvent-free conditions. semanticscholar.org |

| Energy | High-temperature reflux, energy-intensive purifications. | Microwave-assisted synthesis, photochemical methods, ambient temperature reactions. semanticscholar.orgnih.gov |

| Waste | Significant generation of hazardous byproducts. | High atom economy reactions, recyclable catalysts, minimal waste streams (Process Mass Intensity < 10). rsc.org |

Flow Chemistry and Continuous Manufacturing of this compound

The synthesis of many organofluorine compounds involves hazardous reagents or highly exothermic reactions, making batch production at scale challenging. nih.gov Flow chemistry, or continuous manufacturing, offers a transformative solution by providing superior control over reaction parameters, enhancing safety, and improving efficiency. d-nb.infosioc-journal.cn

Future research in this area should focus on:

Microreactor Technology: Utilizing microreactors for the synthesis of this compound can offer precise control over residence time, temperature, and mixing. nih.gov This is particularly advantageous for managing the exothermic nature of fluorination reactions and for handling potentially unstable intermediates. researchgate.net

Telescoped Synthesis: Developing a multi-step, continuous flow process where the crude product from one step is directly used as the substrate in the next without intermediate work-up and purification. beilstein-journals.orgtib.eu This "telescoped" approach dramatically reduces manufacturing time, solvent use, and waste. ajibio-pharma.com

Safety Enhancements: Flow reactors contain only a small volume of reactants at any given time, significantly mitigating the risks associated with explosions, runaway reactions, or toxic releases compared to large-scale batch reactors. ajibio-pharma.com This is crucial when working with energetic or toxic materials.

Process Intensification: Continuous manufacturing can lead to higher throughput in a smaller footprint, reducing capital and operational costs. dec-group.net The modular nature of flow systems also allows for flexible production scales, from research and development to commercial quantities. ajibio-pharma.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit for Synthesis | Reference |

|---|---|---|

| Enhanced Heat Transfer | Superior control over exothermic fluorination steps, preventing side reactions and degradation. | nih.gov |

| Precise Residence Time Control | Minimizes byproduct formation and allows for the use of highly reactive intermediates. | nih.gov |

| Increased Safety | Small reactor volumes reduce the risk associated with hazardous reagents and runaway reactions. | ajibio-pharma.com |

| Rapid Mixing | Improves reaction rates and selectivity, especially in multiphasic systems (gas-liquid, liquid-liquid). | nih.gov |

| Scalability & Automation | Easier to scale from lab to production by running the system for longer periods; allows for full automation. | dec-group.net |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthesis, whether in batch or flow, a deep understanding of reaction kinetics, mechanisms, and intermediate formation is essential. mt.com The use of advanced Process Analytical Technology (PAT), particularly in-situ spectroscopic probes, is a key emerging paradigm. These tools provide real-time data, enabling precise process control and optimization.

Future research should integrate the following probes for monitoring the synthesis of this compound:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and intermediates in real-time by tracking their unique molecular vibrations. mt.commt.com For example, in-situ FTIR could track the disappearance of a precursor's C-H bond and the appearance of the C≡N and C-F stretching frequencies. rsc.org Raman spectroscopy is particularly powerful for monitoring reactions in aqueous media and for tracking changes in crystalline forms. beilstein-journals.orgmdpi.com

¹⁹F NMR Spectroscopy: Given the presence of fluorine, online ¹⁹F NMR is a uniquely powerful tool. rsc.org It can provide detailed, real-time information on the formation of the C-F bond, identify fluorinated intermediates and byproducts, and quantify conversion with high precision.

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis probes can offer a simple, cost-effective method for monitoring reaction progress. mdpi.com

Table 3: Spectroscopic Probes for Real-time Monitoring of Synthesis

| Technique | Information Provided | Advantages for this compound Synthesis |

|---|---|---|

| In-situ FTIR (ReactIR) | Real-time concentration of key functional groups (C≡N, C=C, C-F). | Provides kinetic data and endpoint determination. mt.comrsc.org |

| Raman Spectroscopy | Molecular fingerprinting, sensitive to non-polar bonds and crystalline structure. | Excellent for flow chemistry and mechanochemistry monitoring; low interference from water. beilstein-journals.orgmdpi.com |

| Online ¹⁹F NMR | Quantitative analysis of all fluorine-containing species. | Unambiguous tracking of fluorination, detection of fluorinated impurities. rsc.org |

| In-situ UV-Vis | Concentration of species with UV chromophores. | Cost-effective for specific reaction steps where reactants or products absorb UV light. mdpi.com |

Development of High-Throughput Screening for New Applications

Once an efficient synthesis is established, the next frontier is to rapidly discover applications for this compound. High-Throughput Screening (HTS) is a powerful methodology that uses automation and miniaturization to test a substance against thousands of potential targets or in thousands of different formulations in a short time. researchgate.netbeckman.es

Future research should employ HTS to explore the following application spaces:

Materials Science: HTS could be used to screen this compound as a monomer or additive in polymerization reactions. Automated systems could rapidly create hundreds of polymer formulations and test them for desired properties like thermal stability, dielectric constant, or refractive index. The dinitrile functionality suggests potential in creating cross-linked polymers or materials with high nitrogen content.

Electrolyte Formulations: Fluorinated nitriles are being investigated as non-flammable, high-voltage electrolytes for lithium-ion batteries. researchgate.net HTS could accelerate the discovery of optimal electrolyte formulations by rapidly testing the performance (e.g., ionic conductivity, electrochemical stability window) of solutions containing this compound as a co-solvent or additive.

Agrochemicals and Pharmaceuticals: HTS is a standard tool in drug and pesticide discovery. japsonline.com this compound could be used as a reactive fragment or building block to generate a library of more complex molecules. This library could then be screened against a wide array of biological targets (enzymes, receptors) to identify "hits" for further development. researchgate.net

Table 4: Potential High-Throughput Screening Campaigns

| Application Area | HTS Assay Principle | Potential Outcome |

|---|---|---|

| Polymer Science | Automated polymerization reactions in microplates; rapid screening of thermal (DSC) and optical properties. | Discovery of novel high-performance plastics, resins, or coatings. |

| Battery Technology | High-throughput electrochemical testing of various electrolyte compositions in coin cells. | Identification of safer, higher-performance electrolytes for next-generation batteries. researchgate.net |

| Medicinal Chemistry | Screening of a derivative library against a panel of disease-relevant protein targets. | Identification of lead compounds for drug discovery programs. japsonline.com |

| Agrochemicals | Screening of derivatives for herbicidal, fungicidal, or insecticidal activity on indicator species. | Discovery of new crop protection agents. |

Theoretical Prediction of Novel Reactivity and Applications

Before committing extensive resources to laboratory work, computational chemistry can provide invaluable insights into the fundamental properties and potential reactivity of this compound. nih.gov Density Functional Theory (DFT) and other theoretical methods can be used to predict a wide range of characteristics, guiding experimental design and uncovering novel applications. beilstein-journals.orgacs.org

Future theoretical studies should focus on:

Reaction Mechanism and Reactivity: Computational modeling can elucidate the mechanisms of potential reactions, such as cycloadditions, polymerizations, or nucleophilic substitutions. It can predict activation barriers and reaction energies, identifying the most favorable synthetic pathways. nih.gov Studies on similar fluorinated alkenes have successfully predicted their behavior in complex reactions. beilstein-journals.orgacs.org

Electronic and Physical Properties: Key properties relevant to materials science, such as the molecule's dipole moment, polarizability, HOMO/LUMO energies, and electronic absorption spectrum, can be accurately calculated. These predictions can guide the search for applications in electronics, optics, and energy storage.

Interaction with Biological Targets: Molecular docking simulations can predict how this compound or its derivatives might bind to the active sites of proteins. This can pre-screen the molecule for potential biological activity, prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Toxicology: Computational models can be used to predict potential toxicity, helping to de-risk the compound early in the development process. nih.gov

Table 5: Properties and Reactivity Predictable by Theoretical Methods

| Research Question | Computational Method | Predicted Outcome/Insight |

|---|---|---|

| What is the most likely site for nucleophilic/electrophilic attack? | DFT (Electrostatic Potential Mapping) | Guides understanding of chemical reactivity. |

| Will it participate in Diels-Alder reactions? | DFT (Transition State Searching) | Predicts feasibility and stereoselectivity of cycloadditions. acs.orgnih.gov |

| What are its potential optical properties? | Time-Dependent DFT (TD-DFT) | Predicts UV-Vis absorption spectrum. |

| How will it coordinate to a metal center? | DFT (Ligand Binding Energy) | Assesses its potential as a ligand in organometallic chemistry. |

| Could it be a drug candidate? | Molecular Docking | Predicts binding affinity to protein targets. |

Q & A

Q. What are the standard synthetic routes for 2-Fluorobut-2-enedinitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Protocols : Use nucleophilic fluorination of but-2-enedinitrile precursors with reagents like KF/18-crown-6 in anhydrous DMF. Monitor reaction progress via TLC or GC-MS.

- Purity Optimization : Recrystallize the product using acetonitrile/ether mixtures, and confirm purity via HPLC (≥98%) and melting point analysis.

- Safety Considerations : Handle nitrile precursors and fluorinating agents in inert atmospheres (argon/glovebox) due to moisture sensitivity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) reliably characterize this compound?

Methodological Answer:

- NMR Analysis : Record NMR (δ ~ -120 ppm for fluorinated sp carbons) and NMR (distinct nitrile peaks at ~115 ppm). Compare with computational predictions (DFT) to resolve ambiguities.

- FT-IR : Confirm C≡N stretches at 2230–2260 cm and C-F stretches at 1100–1200 cm.

- X-ray Diffraction : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

Q. What are the thermal stability profiles of this compound under varying storage conditions?

Methodological Answer:

- DSC/TGA Analysis : Conduct differential scanning calorimetry (heating rate: 10°C/min) to identify decomposition thresholds (>150°C).

- Long-Term Stability : Store samples in amber vials at -20°C under nitrogen; monitor degradation via biweekly HPLC checks for nitrile hydrolysis byproducts .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Mechanistic Studies : Perform kinetic experiments (UV-Vis monitoring) for Diels-Alder reactions with dienes like anthracene. Compare rate constants with non-fluorinated analogs.

- Computational Modeling : Use DFT (B3LYP/6-311++G**) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition-state geometries. Validate with experimental activation parameters .

Q. What contradictions exist between experimental and computational dipole moments of this compound, and how can they be resolved?

Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N) elucidate the mechanistic pathway of nitrile group transformations in this compound?

Methodological Answer:

- Synthesis of Labeled Analogs : Prepare -enriched derivatives via K substitution.

- Tracing Pathways : Use NMR and mass spectrometry to track isotopic incorporation during hydrolysis or nucleophilic attacks. Correlate with kinetic isotope effects (KIE) .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yield data for this compound synthesis?

Methodological Answer:

Q. How should raw spectral data (e.g., NMR, IR) be processed and presented to align with journal standards?

Methodological Answer:

- Data Reduction : Include baseline-corrected NMR spectra with integration values and coupling constants (J in Hz). For IR, label key peaks with assignments.

- Supplementary Material : Deposit raw FID files (NMR) and high-resolution spectra in repositories like Zenodo, citing DOIs in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.